molecular formula C14H8Cl2O3 B085513 2-(2,5-Dichlorobenzoyl)benzoic acid CAS No. 106022-00-8

2-(2,5-Dichlorobenzoyl)benzoic acid

Cat. No. B085513
M. Wt: 295.1 g/mol
InChI Key: QEHSEHBYRXACBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,5-Dichlorobenzoyl)benzoic acid” is an organic compound with the molecular formula C14H8Cl2O3 . It has an average mass of 295.117 Da and a mono-isotopic mass of 293.985046 Da .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dichlorobenzoyl)benzoic acid” consists of a benzoic acid core with a dichlorobenzoyl group attached to the 2-position . The presence of the dichlorobenzoyl group may influence the compound’s reactivity and physical properties.

Scientific Research Applications

  • Thermodynamic Studies in Pharmaceuticals :

    • Benzoic acid is a model compound for drug substances in pharmaceutical research. Its thermodynamic phase behavior with water and organic solvents is crucial for process design. This includes studies on the solubility and phase equilibria in pharmaceuticals (Reschke, Zherikova, Verevkin, & Held, 2016).
  • Mass Spectrometry :

    • In mass spectrometry, benzoic acid derivatives, such as 2-(2,5-Dichlorobenzoyl)benzoic acid, are used as additives to enhance ion yields and signal-to-noise ratio, particularly for high-mass range analytes (Karas et al., 1993).
  • Photodecomposition Studies :

    • Ultraviolet irradiation of chlorobenzoic acids leads to their decomposition, yielding hydroxybenzoic acids and benzoic acid. This has implications for environmental studies and chemical degradation processes (Crosby & Leitis, 1969).
  • Toxicity Assessment :

    • Understanding the toxic properties of benzoic acid derivatives, including 2-(2,5-Dichlorobenzoyl)benzoic acid, is crucial for safety in chemical production. Studies focus on the effects of these compounds on biological systems, especially in terms of hepatorenal impact (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
  • Food Science and Preservatives :

    • Benzoic acid and its derivatives are widely used as preservatives in foods. Their occurrence, metabolism, and potential health effects are extensively studied, emphasizing their importance in food safety and quality control (del Olmo, Calzada, & Nuñez, 2017).
  • Proton Exchange Membranes :

    • In the field of energy, derivatives of benzoic acid are synthesized for use in proton exchange membranes, a critical component of fuel cells. Their properties like ion exchange capacities and proton conductivities are explored (Ghassemi & McGrath, 2004).
  • Pharmaceutical Research :

    • Benzoic acid derivatives play a role in pharmaceutical research, particularly in the context of monocarboxylic acid transporters. Their uptake and interaction with cellular systems are critical for drug design and understanding pharmacokinetics (Tsukagoshi, Kimura, & Endo, 2014).
  • Material Science and Polymers :

    • In material science, benzoic acid derivatives are investigated for their role in the synthesis and properties of polymers, such as polyaniline. These studies contribute to developing advanced materials with specific electrical and physical properties (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety data sheet for dichlorobenzoic acid indicates that it causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

2-(2,5-dichlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHSEHBYRXACBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357911
Record name Benzoic acid, 2-(2,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorobenzoyl)benzoic acid

CAS RN

106022-00-8
Record name Benzoic acid, 2-(2,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dichlorobenzoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dichlorobenzoyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dichlorobenzoyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(2,5-Dichlorobenzoyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dichlorobenzoyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(2,5-Dichlorobenzoyl)benzoic acid

Citations

For This Compound
6
Citations
松本好和 - Journal of Synthetic Organic Chemistry, Japan, 1970 - jstage.jst.go.jp
1. 製 法 500ml の ナ ス 型 フ ラス コに 空気 冷 却管 (注 1) を つ け, こ れ に ο-ジ ク ロル ベ ンゼ ン 250g, 五 塩 化 リン 31.24 g (0. 15mol) お よび 4-chloro-1-hydroxyanthraquinone (注 2) …
Number of citations: 3 www.jstage.jst.go.jp
T Thiemann, Y Tanaka, J Iniesta… - Journal of Chemical …, 2009 - journals.sagepub.com
Chloroanthraquinones were found to undergo facile Suzuki–cross coupling with substituted phenyl boronic acids using a commercial catalyst Pd(PPh 3 ) 4 and with Pd(PPh 3 ) 4 …
Number of citations: 9 journals.sagepub.com
RA Osteryoung - Advances in Molten Salt Chemistry: Volume 3, 2013 - books.google.com
The use of molten salts as a medium for organic reactions has been known since organic chemistry’s beginning. The advantages such as short reaction times, ease of product recovery, …
Number of citations: 0 books.google.com
HL Jones, RA Osteryoung - Advances in Molten Salt Chemistry: Volume 3, 1975 - Springer
The use of molten salts as a medium for organic reactions has been known since organic chemistry’s beginning. The advantages such as short reaction times, ease of product recovery, …
Number of citations: 33 link.springer.com
T Thiemann, Y Tanaka, J Iniesta - 2008 - Citeseer
Halogenated Thiophenes as Precursors in the Preparation of Halogenated and Arylated Anthraquinones Thies Thiemann, Yasuko Tanaka Page 1 Halogenated Thiophenes as …
Number of citations: 6 citeseerx.ist.psu.edu
V Kukreti, RP Chamoli - Asian Journal of Chemistry, 2003 - Asian Journal of Chemistry
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.